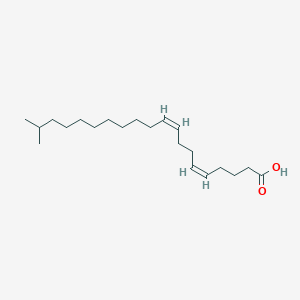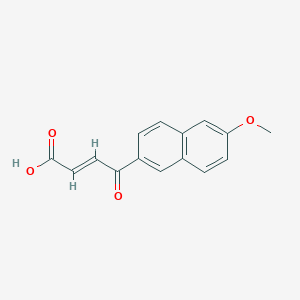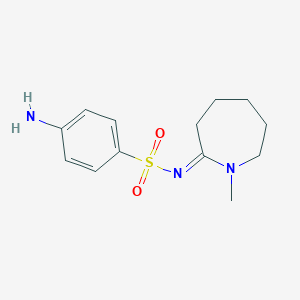
19-Methyl-5,9-eicosadienoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
19-Methyl-5,9-eicosadienoic acid (Mead acid) is a polyunsaturated fatty acid that is found in small quantities in animal and plant tissues. It is known for its unique structure, with a double bond located at the 19th carbon atom and a methyl group at the 5th carbon atom. Mead acid has been the subject of scientific research for many years, and its potential applications in various fields have been explored extensively.
作用機序
The mechanism of action of Mead acid is not yet fully understood. However, it is believed that Mead acid may exert its effects through various pathways, including the regulation of gene expression, the modulation of signaling pathways, and the alteration of membrane properties.
Biochemical and Physiological Effects
Mead acid has been shown to have a variety of biochemical and physiological effects. In animal studies, Mead acid has been shown to reduce inflammation, improve insulin sensitivity, and lower blood pressure. In human studies, Mead acid has been shown to reduce the risk of cardiovascular disease and improve cognitive function.
実験室実験の利点と制限
Mead acid has several advantages for lab experiments, including its unique structure, which allows for the study of its effects on membrane properties and its potential use in drug development. However, Mead acid also has several limitations, including its low abundance in natural sources and its potential toxicity at high doses.
将来の方向性
There are several future directions for the study of Mead acid. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the exploration of the potential health benefits of Mead acid, including its anti-inflammatory and anti-cancer properties. Additionally, the role of Mead acid in membrane structure and function is an area of ongoing research. Finally, the potential use of Mead acid in drug development is an area of interest, particularly in the development of new treatments for cardiovascular disease, diabetes, and Alzheimer's disease.
Conclusion
In conclusion, Mead acid is a polyunsaturated fatty acid with a unique structure that has been the subject of scientific research for many years. Its potential applications in various fields, including nutrition, medicine, and biochemistry, have been explored extensively. While the mechanism of action of Mead acid is not yet fully understood, it has been shown to have a variety of biochemical and physiological effects. There are several future directions for the study of Mead acid, including the development of new synthesis methods, the exploration of its potential health benefits, and its potential use in drug development.
合成法
Mead acid can be synthesized through a variety of methods, including chemical synthesis, enzymatic synthesis, and microbial fermentation. Chemical synthesis involves the reaction of eicosadienoic acid with methylmagnesium iodide, while enzymatic synthesis involves the use of enzymes such as lipoxygenase and cyclooxygenase. Microbial fermentation involves the use of microorganisms such as Mortierella alpina and Cunninghamella echinulata.
科学的研究の応用
Mead acid has been the subject of scientific research in various fields, including nutrition, medicine, and biochemistry. In nutrition, Mead acid has been shown to have potential health benefits, including anti-inflammatory and anti-cancer properties. In medicine, Mead acid has been studied for its potential use in the treatment of various diseases, including cardiovascular disease, diabetes, and Alzheimer's disease. In biochemistry, Mead acid has been studied for its role in membrane structure and function.
特性
CAS番号 |
133530-16-2 |
|---|---|
分子式 |
C9H8N2OS |
分子量 |
322.5 g/mol |
IUPAC名 |
(5Z,9Z)-19-methylicosa-5,9-dienoic acid |
InChI |
InChI=1S/C21H38O2/c1-20(2)18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19-21(22)23/h3,5,11,13,20H,4,6-10,12,14-19H2,1-2H3,(H,22,23)/b5-3-,13-11- |
InChIキー |
UZWGJGWPRAVRBC-LRIZWFDKSA-N |
異性体SMILES |
CC(C)CCCCCCCC/C=C\CC/C=C\CCCC(=O)O |
SMILES |
CC(C)CCCCCCCCC=CCCC=CCCCC(=O)O |
正規SMILES |
CC(C)CCCCCCCCC=CCCC=CCCCC(=O)O |
同義語 |
19-Me-5,9-EIDA 19-methyl-5,9-eicosadienoic acid 19-methyl-5,9-icosadienoic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(5-chloropyridin-2-yl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B238558.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-N'-propionylthiourea](/img/structure/B238559.png)

![3-bromo-4-ethoxy-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238561.png)

![3-bromo-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-ethoxybenzamide](/img/structure/B238570.png)


![N-[(5-bromopyridin-2-yl)carbamothioyl]-4-butoxybenzamide](/img/structure/B238577.png)


![3-iodo-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238600.png)

![6-[[14b-Formyl-9-(4-hydroxy-3,5-dimethoxybenzoyl)oxy-11-(hydroxymethyl)-4,4,6a,6b,8a,11-hexamethyl-1,2,3,4a,5,6,6a,7,8,9,10,13,14,14a-tetradecahydropicen-3-yl]oxy]-5-[4,5-dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B238609.png)